Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate

Description

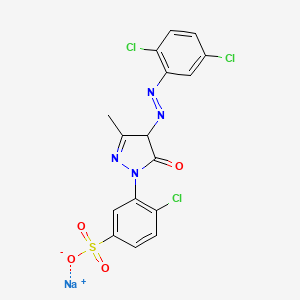

Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate (CAS: 84083-28-3) is a complex azo compound characterized by a benzenesulphonate core linked to a pyrazolone ring via an azo (-N=N-) group. The pyrazolone moiety is substituted with a methyl group at position 3 and a 2,5-dichlorophenyl group at position 4, while the benzene ring is chlorinated at position 4 and sulfonated at position 1. This structure confers high stability and chromophoric properties, making it suitable for industrial applications such as dyes or pigments .

The compound is synthesized via azo coupling reactions, likely involving diazotization of an aromatic amine followed by coupling with a pyrazolone derivative. Its sodium sulfonate group enhances water solubility, a critical feature for dye applications in aqueous systems .

Properties

CAS No. |

94158-02-8 |

|---|---|

Molecular Formula |

C16H10Cl3N4NaO4S |

Molecular Weight |

483.7 g/mol |

IUPAC Name |

sodium;4-chloro-3-[4-[(2,5-dichlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |

InChI |

InChI=1S/C16H11Cl3N4O4S.Na/c1-8-15(21-20-13-6-9(17)2-4-11(13)18)16(24)23(22-8)14-7-10(28(25,26)27)3-5-12(14)19;/h2-7,15H,1H3,(H,25,26,27);/q;+1/p-1 |

InChI Key |

FXSWVNDUAZVEHO-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)Cl)Cl)C3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable pyrazole derivative. The final step involves sulphonation to introduce the sulphonate group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and yield. The industrial methods also focus on optimizing reaction times and minimizing waste to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphone derivatives, while reduction can produce corresponding amines.

Scientific Research Applications

Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biological pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and reactivity. The compound can bind to enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs:

Key Observations :

- Azo vs. Non-Azo Analogs: The target compound and Acid Red 195 share an azo group, critical for light absorption and color. In contrast, 2,5-dichloro-4-(3-methyl-5-oxo-pyrazol-1-yl)benzenesulfonic acid lacks this group, reducing its utility as a dye.

- Sulphonates vs. Sulfonamides : The sodium sulfonate group in the target compound enhances solubility compared to sulfonamide derivatives (e.g., compound 13 in ), which may exhibit better bioavailability for pharmaceutical use.

- Aromatic Systems : The hydroxynaphthalene group in Acid Red 195 shifts absorption to longer wavelengths (bathochromic effect) compared to the chlorinated benzene in the target compound, altering color from red to yellow-orange.

Physicochemical Properties

- Melting Points : The target compound’s analogs with sulfonamide groups (e.g., compound 14 in ) exhibit higher melting points (150–181°C) due to hydrogen bonding, whereas sodium sulfonates like the target compound have lower melting points, consistent with ionic character .

- Solubility : Sodium sulfonates (target compound , Acid Red 195 ) show superior water solubility compared to sulfonic acids or sulfonamides , which require organic solvents.

Environmental and Industrial Considerations

- Lumping Strategy : Compounds with azo and sulfonate groups (target compound , Acid Red 195 ) may be grouped for environmental modeling due to similar degradation pathways (e.g., reductive cleavage of azo bonds) .

- Crystallography : Tools like SHELXL and ORTEP-III are used to resolve crystal structures, revealing that chlorine substituents in the target compound promote halogen bonding, affecting crystallinity and stability .

Q & A

Q. What are the standard synthetic routes for preparing Sodium 4-chloro-3-(4-((2,5-dichlorophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate?

The compound is synthesized via diazonium salt coupling followed by cyclization. A typical method involves:

- Diazotization of 2,5-dichloroaniline under acidic conditions (0–5°C) to form the diazonium salt.

- Coupling with a pyrazolone precursor (e.g., 3-methyl-1H-pyrazol-5(4H)-one) in alkaline media to form the azo linkage .

- Sulfonation of the intermediate using chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sulfonate salt . Key parameters include pH control (<2 for diazotization, >10 for coupling) and temperature (<10°C to prevent decomposition).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- UV-Vis Spectroscopy : Confirms the azo chromophore (λmax ~400–500 nm due to n→π* transitions) .

- FT-IR : Identifies sulfonate groups (strong bands at 1180–1200 cm<sup>−1</sup> for S=O stretching) and azo linkages (N=N stretch at ~1450–1550 cm<sup>−1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and confirms substitution patterns .

Q. How does the sulfonate group influence the compound’s solubility and stability?

The sulfonate moiety enhances aqueous solubility (>50 mg/mL in water at 25°C) and stabilizes the molecule via electrostatic repulsion, reducing aggregation in biological media. Stability studies (pH 3–9, 40°C/75% RH) show <5% degradation over 30 days .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides:

- Bond lengths/angles (e.g., N=N bond ~1.25 Å, confirming azo geometry).

- Torsional angles to assess planarity (critical for π-π stacking in dye applications). Example workflow: Crystals grown via slow evaporation (ethanol/water, 1:1) are mounted on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data refined with SHELXL-2018 (R1 < 0.05 for high-resolution structures) .

Q. What strategies mitigate byproduct formation during synthesis?

Common byproducts include:

- Unreacted diazonium salts (detected via TLC; minimize via excess coupling agent).

- Sulfonation over-reaction (control by limiting chlorosulfonic acid to 1.2 eq. and reaction time to 2 hours) .

- Di-azo compounds : Suppress via stepwise addition of reagents and strict temperature control.

Q. How can computational modeling predict biological interactions of this compound?

- Docking studies (AutoDock Vina): Screen against targets like cyclooxygenase-2 (COX-2) due to structural similarity to pyrazole-based inhibitors.

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns indicates stable binding) .

- QSAR models : Correlate substituent effects (e.g., Cl vs. CH3) with bioactivity .

Q. How to address contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Impurity analysis : Use HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) to identify trace byproducts.

- Dynamic NMR : Resolve tautomerism in pyrazole rings (e.g., keto-enol equilibria) by variable-temperature studies .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., aromatic protons near sulfonate groups) .

Methodological Notes

- SHELX Refinement : For high-Z′ structures, apply TWIN/BASF commands to model twinning .

- Synthetic Scale-Up : Maintain stoichiometric ratios (1:1.05 diazonium:pyrazolone) and use dropwise addition to prevent exothermic side reactions .

- Data Reproducibility : Report UV-Vis extinction coefficients (ε ≥ 10<sup>4</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) to standardize concentration measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.